molecular formula C8H8ClF2N B1472485 2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1555490-91-9

2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine

Cat. No. B1472485
CAS RN: 1555490-91-9
M. Wt: 191.6 g/mol
InChI Key: AKEBADDZVSJTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine” is a chemical compound with the molecular formula C8H10Cl2FN . It has been mentioned in the context of being a potent thrombin inhibitor .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Electrophilic Amination Processes : Studies have shown electrophilic amination of halogenated phenols, suggesting applications in the synthesis of amino-substituted phenols for material science and pharmaceuticals (Bombek et al., 2004).
  • Synthesis of Antiviral and Antibacterial Compounds : Research includes the synthesis of compounds like arprinocid, a coccidiostat candidate, indicating the role of halogenated phenyl compounds in developing antimicrobial agents (Ellsworth et al., 1989).

Material Science and Fluorine Chemistry

  • Development of Fluorescent Sensors : Investigations into ratiometric fluorescent sensors for Zn2+ using fluorophenyl-based compounds highlight applications in biochemical sensing and imaging (Burdette & Lippard, 2002).

Pharmacological Applications

  • Anticancer Activity : Novel amine derivatives of fluorophenyl-pyridines have been explored for their in vitro anticancer activity, underscoring the therapeutic potential of such compounds (Vinayak et al., 2017).
  • Anti-Influenza Agents : The design and synthesis of tricyclic compounds with unique amine moieties based on fluorophenyl structures show promise as anti-influenza virus agents (Oka et al., 2001).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEBADDZVSJTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine

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